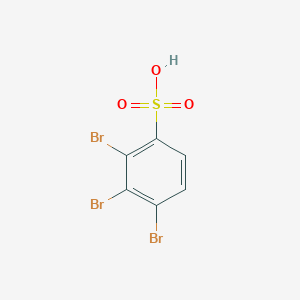
2,3,4-Tribromobenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tribromobenzene-1-sulfonic acid is an aromatic compound characterized by the presence of three bromine atoms and a sulfonic acid group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tribromobenzene-1-sulfonic acid typically involves the bromination of benzene derivatives followed by sulfonation. One common method is the electrophilic aromatic substitution, where benzene undergoes bromination using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃). The sulfonic acid group is then introduced through sulfonation using sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4-Tribromobenzene-1-sulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfonic acid group can be oxidized or reduced under specific conditions.
Electrophilic Aromatic Substitution: Further substitution reactions can occur on the benzene ring
Common Reagents and Conditions:
Bromination: Bromine (Br₂) and iron(III) bromide (FeBr₃).
Sulfonation: Sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄).
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Major Products:
Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be formed.
Oxidation Products: Oxidized forms of the sulfonic acid group.
Reduction Products: Reduced forms of the sulfonic acid group
Aplicaciones Científicas De Investigación
2,3,4-Tribromobenzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 2,3,4-Tribromobenzene-1-sulfonic acid exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms and sulfonic acid group influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
- 2,4,6-Tribromobenzene
Comparison: 2,3,4-Tribromobenzene-1-sulfonic acid is unique due to the specific positioning of the bromine atoms and the presence of the sulfonic acid group. This configuration imparts distinct chemical properties and reactivity compared to other tribromobenzene isomers. The sulfonic acid group enhances its solubility in water and its ability to participate in acid-base reactions, making it more versatile for certain applications .
Propiedades
Número CAS |
91941-15-0 |
|---|---|
Fórmula molecular |
C6H3Br3O3S |
Peso molecular |
394.87 g/mol |
Nombre IUPAC |
2,3,4-tribromobenzenesulfonic acid |
InChI |
InChI=1S/C6H3Br3O3S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H,(H,10,11,12) |
Clave InChI |
QWHZYKBDVSLXAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1S(=O)(=O)O)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14373271.png)

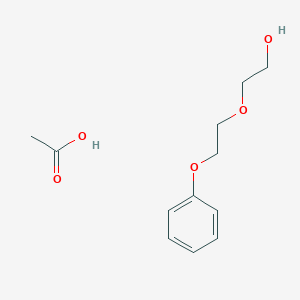
![1-[(2-Ethenylphenyl)methyl]piperidine](/img/structure/B14373292.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14373295.png)
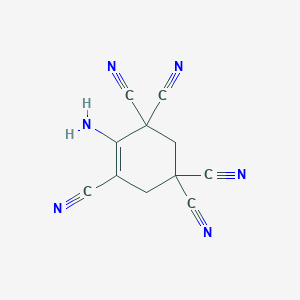
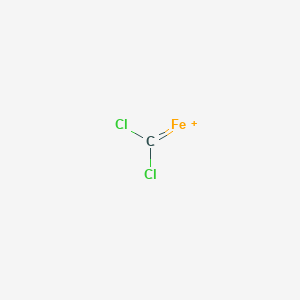
![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)
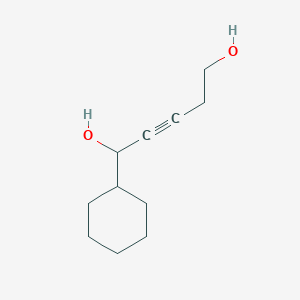

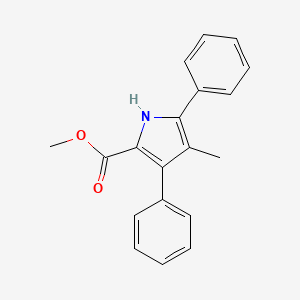

![3-[(Azepan-1-yl)methyl]phenol](/img/structure/B14373348.png)
